Tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate
Description
Tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate (CAS: 1781017-66-0) is a small-molecule scaffold with the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.3 g/mol . Its structure features a pyrrolidine ring substituted with two methyl groups at the 2-position and a tert-butyl carbamate group linked via a methylene bridge to the 3-position of the pyrrolidine (Figure 1). This compound is valued in medicinal chemistry for its versatility as a building block in drug discovery, particularly for modulating steric and electronic properties in target molecules.
Properties
IUPAC Name |
tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)13-8-9-6-7-14-12(9,4)5/h9,14H,6-8H2,1-5H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQFXXMVIILVAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)CNC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 2,2-dimethylpyrrolidine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.
Scientific Research Applications
Tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of the target molecule and affecting downstream biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Structural Similarities and Differences
Target Compound
- Core structure : 2,2-dimethylpyrrolidine with a tert-butyl carbamate at the 3-position via a methylene group.
- Key features : The dimethyl substitution on the pyrrolidine enhances rigidity and influences conformational preferences.
Analogs
tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate () Structure: Pyrrolidine ring substituted with a pyrimidine at the 1-position and a tert-butyl carbamate at the 3-position. Molecular formula: C₁₃H₂₁N₃O₂ (MW: 264.32 g/mol).
tert-Butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate () Structure: Pyrrolidine with a 2-fluorophenyl group at the 4-position and a carbamate at the 3-position.
tert-Butyl N-[(3R)-1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-yl]carbamate ()
- Structure : Pyrrolidine substituted with a nitro and fluorophenyl group at the 1-position.
- Molecular formula : C₁₅H₂₀FN₃O₄ (MW: 325.34 g/mol).
- Difference : The electron-withdrawing nitro group may serve as a reactive handle for further functionalization .
Physicochemical Properties
- Lipophilicity : The fluorophenyl (Analog 8) and nitro groups (Analog 10) increase logP compared to the target compound.
- Solubility : The pyrimidine in Analog 4 may improve aqueous solubility due to hydrogen-bonding capacity.
Biological Activity
Tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate is a synthetic compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.
- Molecular Formula : C12H24N2O2
- Molecular Weight : 228.33 g/mol
- CAS Number : 1781017-66-0
- Density : Approximately 1.0 g/cm³
- Boiling Point : 317.1 °C at 760 mmHg
- Flash Point : 145.6 °C
The biological activity of this compound primarily involves its interaction with specific enzymes or receptors within biological systems. It may act as an inhibitor or modulator, influencing various biochemical pathways. The precise mechanism can vary depending on the target molecule and the context of its application.
Biological Applications
This compound has been studied for several biological activities:
- Enzyme Modulation : The compound has been used in studies to investigate enzyme mechanisms, particularly in relation to metabolic pathways.
- Neuroprotective Effects : Preliminary research suggests that similar compounds may exhibit protective effects against neurodegenerative conditions by modulating inflammatory responses and oxidative stress markers .
- Pharmaceutical Intermediates : It serves as a building block in the synthesis of more complex pharmaceutical agents, potentially enhancing drug efficacy and specificity.
Neuroprotective Studies
A study investigating the neuroprotective properties of related carbamates found that they could reduce levels of pro-inflammatory cytokines like TNF-α and mitigate oxidative stress in neuronal cells. This suggests potential therapeutic applications in conditions such as Alzheimer's disease (AD) .
Enzyme Inhibition Studies
Research has shown that compounds with structural similarities to this compound can inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical profiles in treated cells. These findings highlight the compound's potential role as a therapeutic agent in metabolic disorders.
Data Table: Biological Activity Summary
Q & A
Q. What role does the 2,2-dimethylpyrrolidinyl moiety play in modulating membrane permeability?
- Insights : The dimethyl groups increase lipophilicity (logP ~2.5), enhancing blood-brain barrier penetration. Assess via parallel artificial membrane permeability assays (PAMPA) and correlate with computational logD predictions .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s anti-inflammatory efficacy?
Q. Why do synthetic yields vary significantly across literature protocols?
- Root Cause : Impurities in starting materials (e.g., tert-butyl carbamate hydrolysis) or suboptimal base selection (e.g., Et₃N vs. DBU). Mitigate via rigorous reagent QC and screening base/solvent combinations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
